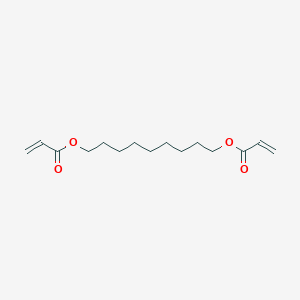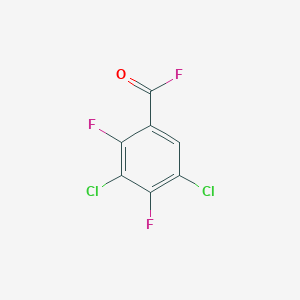![molecular formula C16H23N5S B034882 1-(2-benzylsulfanylethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine CAS No. 102203-13-4](/img/structure/B34882.png)
1-(2-benzylsulfanylethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-benzylsulfanylethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as BzSEPG and has been synthesized using various methods.
Mechanism Of Action
BzSEPG exerts its therapeutic effects by inhibiting the ACE enzyme. ACE is responsible for the conversion of angiotensin I to angiotensin II, which is a potent vasoconstrictor. By inhibiting ACE, BzSEPG reduces the production of angiotensin II, leading to vasodilation and a decrease in blood pressure. BzSEPG also improves insulin sensitivity and glucose uptake by activating the AMP-activated protein kinase (AMPK) pathway. This results in increased glucose uptake and utilization by cells. BzSEPG induces apoptosis in cancer cells by activating the caspase cascade.
Biochemical And Physiological Effects
BzSEPG has been shown to reduce blood pressure, improve insulin sensitivity, and induce apoptosis in cancer cells. It has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. BzSEPG has been shown to have a protective effect on the cardiovascular system by reducing oxidative stress and improving endothelial function.
Advantages And Limitations For Lab Experiments
BzSEPG has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. BzSEPG has been shown to have a high degree of selectivity for ACE inhibition, making it a promising candidate for the treatment of hypertension. However, BzSEPG has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. BzSEPG also has a relatively short half-life, which may limit its therapeutic efficacy.
Future Directions
There are several future directions for research on BzSEPG. One potential area of research is the development of more potent analogs of BzSEPG with increased selectivity and efficacy for ACE inhibition. Another area of research is the investigation of BzSEPG as a potential treatment for other diseases such as Alzheimer's disease and stroke. Further studies are also needed to determine the optimal dosage and administration route for BzSEPG to maximize its therapeutic potential.
Synthesis Methods
The synthesis of BzSEPG involves the reaction of 1-(2-benzylsulfanyl)ethylamine with 3-(1H-imidazol-5-yl)propylisocyanide. The reaction is carried out in the presence of a catalyst such as copper iodide. The final product is obtained after purification using chromatography techniques.
Scientific Research Applications
BzSEPG has been studied for its potential therapeutic applications in various diseases such as hypertension, diabetes, and cancer. It has been found to have a significant effect on the regulation of blood pressure by inhibiting the angiotensin-converting enzyme (ACE). BzSEPG has also been shown to have antidiabetic properties by improving insulin sensitivity and glucose uptake. In addition, BzSEPG has been studied for its anticancer properties by inducing apoptosis in cancer cells.
properties
CAS RN |
102203-13-4 |
|---|---|
Product Name |
1-(2-benzylsulfanylethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine |
Molecular Formula |
C16H23N5S |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
1-(2-benzylsulfanylethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine |
InChI |
InChI=1S/C16H23N5S/c17-16(19-8-4-7-15-11-18-13-21-15)20-9-10-22-12-14-5-2-1-3-6-14/h1-3,5-6,11,13H,4,7-10,12H2,(H,18,21)(H3,17,19,20) |
InChI Key |
NFASTCPOZFGBHN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSCCNC(=NCCCC2=CN=CN2)N |
Canonical SMILES |
C1=CC=C(C=C1)CSCCNC(=NCCCC2=CN=CN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



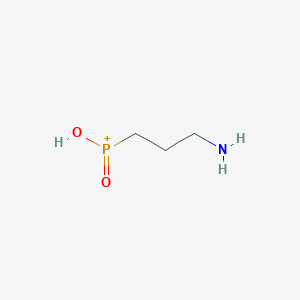
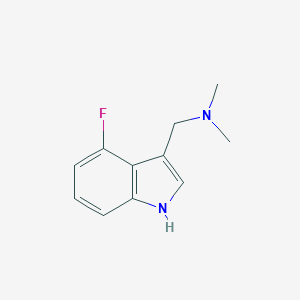
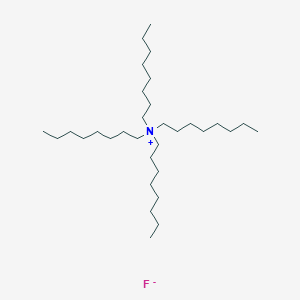
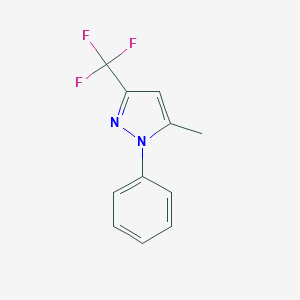
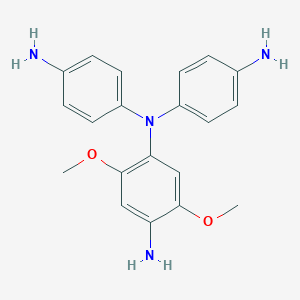
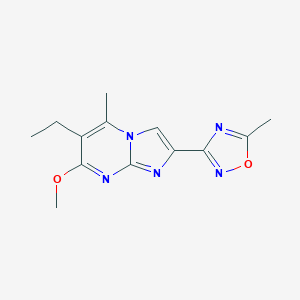
![2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride](/img/structure/B34811.png)
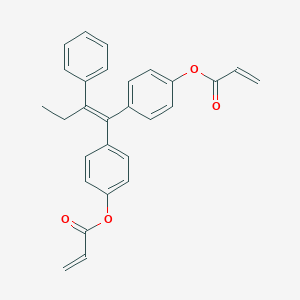
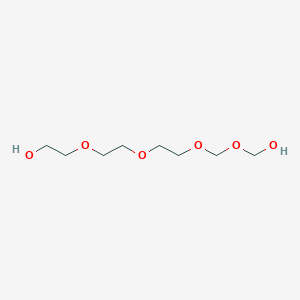
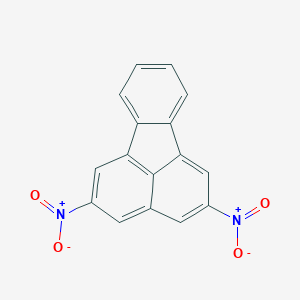
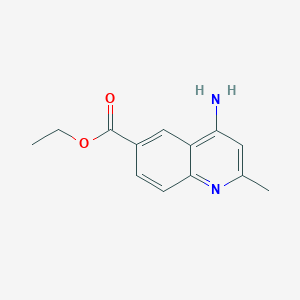
![1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B34820.png)
